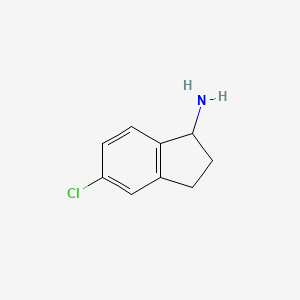

5-Chloro-2,3-dihydro-1H-inden-1-amine

Description

The exact mass of the compound 5-Chloro-2,3-dihydro-1H-inden-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNOGOGUHOMLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565011 | |

| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67120-39-2 | |

| Record name | 1-Amino-5-chloroindane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67120-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67120-39-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-Chloro-2,3-dihydro-1H-inden-1-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,3-dihydro-1H-inden-1-amine is a substituted indane derivative of significant interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a detailed overview of the core physicochemical characteristics of 5-Chloro-2,3-dihydro-1H-inden-1-amine, presents experimental protocols for their determination, and visualizes key relationships and workflows relevant to its study.

Chemical Identity and Structure

5-Chloro-2,3-dihydro-1H-inden-1-amine is a chiral molecule existing as two enantiomers, (R)- and (S)-. The information presented here pertains to the general structure unless specified.

-

IUPAC Name: 5-Chloro-2,3-dihydro-1H-inden-1-amine[1]

-

Molecular Formula: C₉H₁₀ClN[1]

-

CAS Number: 67120-39-2 (for the racemate)[2], 812695-59-3 (for the R-enantiomer)[1][3]

-

Canonical SMILES: C1CC2=C(C(C1)N)C=C(C=C2)Cl

Core Physicochemical Properties

The following table summarizes the key . It is important to note that many of these values are computationally predicted and experimental verification is recommended.

| Property | Value | Source |

| Molecular Weight | 167.63 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | 1.8 | PubChem (Computed)[1] |

| Topological Polar Surface Area (TPSA) | 26 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[1] |

| pKa (Basicity) | 9-10 (Estimated) | General Chemical Knowledge[4] |

| Physical Form | Solid | CymitQuimica[5][6] |

| Melting Point | Not available. (Precursor 5-chloro-1-indanone: 94-98 °C) | Sigma-Aldrich[7] |

| Boiling Point | Not available. (Precursor 5-chloro-1-indanone: 124-125 °C at 3 mmHg) | ChemicalBook[8] |

| Water Solubility | Insoluble (Predicted) | ChemicalBook[8] |

Detailed Analysis of Physicochemical Properties

Lipophilicity (LogP/LogD)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. The computed XLogP3 value of 1.8 suggests that 5-Chloro-2,3-dihydro-1H-inden-1-amine has a balanced lipophilic and hydrophilic character.[1] This value falls within the range often considered favorable for oral drug candidates according to Lipinski's Rule of 5 (LogP < 5).[9] As an amine, its distribution coefficient (LogD) will be pH-dependent.

Ionization Constant (pKa)

The primary amine group (-NH₂) in the structure is basic. While no experimental pKa value is readily available in the literature, primary amines of this type typically have a pKa in the range of 9-10.[4] This means that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form. This ionization state is crucial as it enhances aqueous solubility but can reduce membrane permeability.

Solubility

Specific quantitative solubility data is not available. However, based on its structure, the compound is predicted to be sparingly soluble in water.[8] The nonpolar indane ring and the chlorine substituent contribute to its lipophilicity, while the polar amine group, especially when protonated at acidic to neutral pH, contributes to its aqueous solubility. Solubility is a critical factor for drug delivery and should be experimentally determined early in the development process.[10]

Experimental Protocols

Detailed and validated experimental procedures are essential for confirming the predicted physicochemical properties. Below are standard methodologies that can be adapted for 5-Chloro-2,3-dihydro-1H-inden-1-amine.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal.

Methodology:

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Prepare a solution of 5-Chloro-2,3-dihydro-1H-inden-1-amine (e.g., 1 mM) in a suitable solvent system, often a co-solvent like methanol/water or DMSO/water to ensure solubility. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[11]

-

Titration: Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.[11]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve, specifically at the half-equivalence point.[12][13]

Determination of LogP by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[14]

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[15]

-

Sample Preparation: Prepare a stock solution of 5-Chloro-2,3-dihydro-1H-inden-1-amine in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol phase to a known volume of the aqueous sample solution.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.[16] Centrifuge the mixture to ensure complete phase separation.

-

Quantification: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][17]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).[9]

Determination of Aqueous Solubility

This protocol determines the equilibrium solubility of a compound in a specific aqueous medium.

Methodology:

-

Sample Preparation: Add an excess amount of solid 5-Chloro-2,3-dihydro-1H-inden-1-amine to a known volume of the desired aqueous solvent (e.g., water, or buffer at a specific pH) in a vial.[18]

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

Quantification: Dilute an aliquot of the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

-

Result: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Visualizations

Diagrams created using Graphviz (DOT language) help to visualize complex relationships and workflows.

Caption: Relationship between physicochemical properties and ADME.

Caption: Experimental workflow for pKa determination by titration.

Conclusion

5-Chloro-2,3-dihydro-1H-inden-1-amine possesses a balanced physicochemical profile with moderate lipophilicity and a basic amine functional group that will be protonated at physiological pH. These characteristics suggest it is a viable scaffold for drug design, but also highlight the need for careful experimental validation of properties like solubility and pKa to accurately model its biological behavior. The provided protocols offer a starting point for researchers to gather the empirical data necessary for advancing drug development projects involving this compound.

References

- 1. (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C9H10ClN | CID 28373923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]

- 6. (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]

- 7. 5-Chloro-1-indanone 99 42348-86-7 [sigmaaldrich.com]

- 8. 5-Chloro-1-indanone | 42348-86-7 [chemicalbook.com]

- 9. acdlabs.com [acdlabs.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. agilent.com [agilent.com]

- 16. enamine.net [enamine.net]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lup.lub.lu.se [lup.lub.lu.se]

5-Chloro-2,3-dihydro-1H-inden-1-amine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Chloro-2,3-dihydro-1H-inden-1-amine, a key chiral intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, CAS numbers for its different forms, and detailed synthetic protocols. Furthermore, it explores its application in drug development, particularly in the synthesis of selective monoamine oxidase B (MAO-B) inhibitors.

Chemical Structure and Properties

5-Chloro-2,3-dihydro-1H-inden-1-amine is a chlorinated derivative of aminoindane. Its chemical structure consists of a dihydroindene core with a chlorine atom substituted at the 5-position and an amine group at the 1-position. The presence of a chiral center at the C1 position gives rise to two enantiomers, (R) and (S), which are crucial for the stereospecific synthesis of pharmaceutical agents.

Chemical Structure:

(Image depicts the (R)-enantiomer of 5-Chloro-2,3-dihydro-1H-inden-1-amine)

CAS Numbers and Physicochemical Data

The specific enantiomer or salt form of 5-Chloro-2,3-dihydro-1H-inden-1-amine is identified by a unique CAS number. The table below summarizes the key identifiers and physicochemical properties for the different forms of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | 812695-59-3 | C₉H₁₀ClN | 167.63 | - |

| (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1376687-76-1 | C₉H₁₁Cl₂N | 204.09 | Solid |

| (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1637453-67-8 | C₉H₁₁Cl₂N | 204.09 | Solid |

| 5-Chloro-2,3-dihydro-1H-inden-1-amine | 67120-39-2 | C₉H₁₀ClN | 167.63 | - |

Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine

The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine is typically achieved through a two-step process starting from a suitable precursor. The key steps involve the synthesis of the ketone intermediate, 5-chloro-2,3-dihydro-1H-inden-1-one, followed by its conversion to the desired amine via reductive amination.

Experimental Protocol: Synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one

This protocol describes a common method for the synthesis of the ketone intermediate.[1]

Materials:

-

m-chlorophenylpropionic acid

-

Dichloromethane

-

Malonyl chloride

-

Zinc chloride

-

Ice water

-

1M Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

In a 100mL flask, dissolve m-chlorophenylpropionic acid (9g, 0.049mol) in 40mL of dichloromethane.

-

Add malonyl chloride (5.6mL, 0.058mol) to the solution and stir for 10 minutes.

-

Slowly add 9.4g of zinc chloride to the reaction mixture.

-

Allow the reaction to proceed for approximately 2 hours, monitoring its completion using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction solution into 400mL of ice water.

-

Separate the organic layer and wash it with 1M hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Experimental Protocol: Reductive Amination of 5-chloro-2,3-dihydro-1H-inden-1-one

This general protocol outlines the conversion of the ketone to the primary amine.[2][3][4]

Materials:

-

5-chloro-2,3-dihydro-1H-inden-1-one

-

Ammonia or an ammonia source (e.g., ammonium acetate)

-

A suitable reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

-

A suitable solvent (e.g., methanol, ethanol, or 1,2-dichloroethane)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve 5-chloro-2,3-dihydro-1H-inden-1-one and an excess of the ammonia source in the chosen solvent.

-

If using a borohydride reagent, the reducing agent is added portion-wise to the reaction mixture, often at a controlled temperature (e.g., 0 °C to room temperature). Acetic acid can be added to catalyze imine formation.

-

If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a catalyst (e.g., Palladium on carbon).

-

The reaction progress is monitored by TLC or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched (e.g., with water for borohydride reductions).

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude 5-Chloro-2,3-dihydro-1H-inden-1-amine.

-

Further purification can be achieved by chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Application in Drug Development: Synthesis of Rasagiline

A significant application of chiral 5-Chloro-2,3-dihydro-1H-inden-1-amine is as a key intermediate in the synthesis of Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[5][6] The stereochemistry of the amine is critical for the pharmacological activity of the final drug.

The synthesis of Rasagiline from (R)-1-aminoindan involves N-alkylation with propargyl chloride or a similar propargylating agent.[7] While Rasagiline itself does not contain the chloro-substituent, the synthetic strategies often involve precursors like 5-Chloro-2,3-dihydro-1H-inden-1-amine, with subsequent de-chlorination steps, or the chloro-derivative serves as a model for developing synthetic methodologies.

Visualizations

The following diagrams illustrate the key synthetic pathway and the logical workflow for the application of 5-Chloro-2,3-dihydro-1H-inden-1-amine.

Caption: Synthetic pathway for 5-Chloro-2,3-dihydro-1H-inden-1-amine.

Caption: General workflow for a reductive amination reaction.

Caption: Logical relationship in drug development.

References

- 1. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. mansapublishers.com [mansapublishers.com]

- 6. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Chloro-2,3-dihydro-1H-inden-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Chloro-2,3-dihydro-1H-inden-1-amine. Due to the limited availability of published, open-access raw spectral data for this specific molecule, this document presents a representative dataset derived from established spectroscopic principles and data from structurally related compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the structural elucidation and analytical characterization of this compound.

Spectral Data Summary

The following tables summarize the predicted and expected spectral data for 5-Chloro-2,3-dihydro-1H-inden-1-amine in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | m | 2H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~4.2 | t | 1H | CH-NH₂ |

| ~2.9 | m | 1H | Ar-CH₂ |

| ~2.7 | m | 1H | Ar-CH₂ |

| ~2.4 | m | 1H | CH-CH₂ |

| ~1.8 | m | 1H | CH-CH₂ |

| ~1.6 | br s | 2H | NH₂ |

Table 2: ¹³C NMR Spectral Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C |

| ~143 | Ar-C |

| ~132 | Ar-C-Cl |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-CH |

| ~58 | CH-NH₂ |

| ~35 | Ar-CH₂ |

| ~30 | CH-CH₂ |

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| 1600-1620 | Medium | N-H bend |

| 1450-1500 | Strong | Aromatic C=C stretch |

| 1000-1100 | Strong | C-N stretch |

| 800-850 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data (Predicted)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 167/169 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 150/152 | Medium | [M-NH₃]⁺ |

| 132 | High | [M-Cl]⁺ |

| 117 | Medium | [M-NH₂-Cl]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of 5-Chloro-2,3-dihydro-1H-inden-1-amine is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR (Attenuated Total Reflectance) accessory.

Sample Preparation (ATR method):

-

A small amount of the solid 5-Chloro-2,3-dihydro-1H-inden-1-amine is placed directly onto the ATR crystal.

-

The pressure arm is engaged to ensure good contact between the sample and the crystal.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation (for GC-MS):

-

A dilute solution of 5-Chloro-2,3-dihydro-1H-inden-1-amine is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

1 µL of the solution is injected into the GC.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters (EI):

-

Ionization Energy: 70 eV

-

Mass Range: 50-500 amu

-

Ion Source Temperature: 230 °C

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z). The resulting spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-Chloro-2,3-dihydro-1H-inden-1-amine.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2,3-dihydro-1H-inden-1-amine, with a focus on its solubility and chemical stability. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar analogs and established principles of medicinal chemistry to provide a robust predictive framework. Detailed experimental protocols for determining solubility and conducting forced degradation studies are provided to enable researchers to generate empirical data. This document is intended to serve as a valuable resource for professionals involved in the research and development of drug candidates incorporating the chloro-aminoindane scaffold.

Introduction

5-Chloro-2,3-dihydro-1H-inden-1-amine is a substituted aminoindane derivative. The aminoindane structural motif is found in a variety of biologically active compounds, making its derivatives of significant interest in medicinal chemistry and drug discovery. A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any new chemical entity. These properties influence bioavailability, formulation, storage conditions, and shelf-life. This guide outlines the predicted solubility and stability characteristics of 5-Chloro-2,3-dihydro-1H-inden-1-amine and provides detailed methodologies for their experimental determination.

Physicochemical Properties

Specific experimental data for 5-Chloro-2,3-dihydro-1H-inden-1-amine is not extensively available in the public domain. However, the properties of the closely related compound, 5-aminoindan, can be used to provide reasonable estimates. The introduction of a chloro group is expected to increase the lipophilicity and molecular weight.

Table 1: Estimated Physicochemical Properties of 5-Chloro-2,3-dihydro-1H-inden-1-amine

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₁₀ClN | - |

| Molecular Weight | 167.63 g/mol | - |

| Appearance | Expected to be a solid at room temperature. | General property of similar small molecules. |

| pKa | Estimated to be in the range of 9-10. | Typical for primary amines. |

| LogP | Expected to be higher than 1.76. | The LogP of 5-aminoindan is 1.76; the chloro group will increase lipophilicity.[1] |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The solubility of 5-Chloro-2,3-dihydro-1H-inden-1-amine is predicted to be pH-dependent due to the presence of the basic primary amine group.

Predicted Solubility

-

Aqueous Solubility: The free base is expected to have low aqueous solubility. In acidic conditions, the primary amine will be protonated, forming a hydrochloride salt which is anticipated to be significantly more water-soluble.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, and DMSO. Solubility in non-polar solvents like hexane is predicted to be low.

Table 2: Predicted Qualitative Solubility of 5-Chloro-2,3-dihydro-1H-inden-1-amine

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Low | The free base is largely un-ionized and relatively lipophilic. |

| 0.1 M HCl | High | Formation of the soluble hydrochloride salt. |

| Ethanol | High | Polar protic solvent capable of hydrogen bonding. |

| Methanol | High | Polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent with strong solvating power. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Dichloromethane | Moderate | Moderately polar solvent. |

| Hexane | Low | Non-polar solvent. |

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Add an excess amount of 5-Chloro-2,3-dihydro-1H-inden-1-amine to a known volume of the test solvent in a sealed vial.

-

Equilibrate the vials on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure saturation.

-

Allow the vials to stand to permit the sedimentation of undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

The solubility is reported as mg/mL or µg/mL.

This high-throughput method is useful for early-stage drug discovery.

Protocol:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add the DMSO stock solution to a series of aqueous buffers to create a range of concentrations.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[2][3]

Stability Profile and Forced Degradation Studies

Predicted Stability

The 5-Chloro-2,3-dihydro-1H-inden-1-amine molecule contains functional groups susceptible to degradation. The primary amine can be a site for oxidation. The aromatic ring system can be susceptible to photolytic degradation. The stability of related hydroxy-1-aminoindans has been shown to be influenced by the position of substituents, suggesting that the chloro- and amino- group positions in the target molecule will be critical to its overall stability.

Experimental Protocols for Forced Degradation Studies

A systematic approach should be employed to evaluate the stability of 5-Chloro-2,3-dihydro-1H-inden-1-amine under various stress conditions as mandated by ICH guidelines.

Protocol:

-

Prepare solutions of the compound in 0.1 M HCl, water, and 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation.

Protocol:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.

-

Store the solution at room temperature, protected from light, for a defined period.

-

At specified time points, withdraw samples and analyze by HPLC to quantify the remaining parent compound and any degradation products.

Protocol (in accordance with ICH Q1B guidelines): [5][6][7][8][9]

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like 5-Chloro-2,3-dihydro-1H-inden-1-amine.

Caption: Physicochemical characterization workflow for a new chemical entity.

Forced Degradation Study Workflow

The diagram below outlines the general process for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of 5-Chloro-2,3-dihydro-1H-inden-1-amine, based on the established chemical principles and data from analogous structures. The detailed experimental protocols herein offer a clear path for researchers to empirically determine these critical parameters. A thorough characterization of the solubility and stability profile is an indispensable step in the preclinical development of any potential drug candidate and will be crucial for advancing research on this and related compounds.

References

- 1. 5-Aminoindan (CAS 24425-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. m.youtube.com [m.youtube.com]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activities of substituted inden-1-amines

An In-depth Technical Guide on the Potential Biological Activities of Substituted Inden-1-amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted inden-1-amines are a class of organic compounds built upon a bicyclic indene framework, characterized by an amine group attached to the first carbon of the five-membered ring. This structural motif has garnered significant attention in medicinal chemistry due to its presence in various pharmacologically active molecules.[1][2] The indane skeleton, a reduced form of indene, is a key component in several therapeutic agents, and its derivatives have been explored for a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[3] Specifically, N-substituted 2,3-dihydro-1H-inden-1-amine derivatives have emerged as a promising scaffold in the design of novel therapeutic agents, particularly for neurodegenerative diseases.[4][5]

This guide provides a comprehensive overview of the biological activities of substituted inden-1-amines, focusing on their mechanism of action, quantitative structure-activity relationships, and the experimental methodologies used for their evaluation.

Primary Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition

The most extensively studied biological activity of substituted inden-1-amines is their potent and selective inhibition of Monoamine Oxidase B (MAO-B).[4][5]

Role of MAO-B in Neurodegeneration: Monoamine oxidases (MAOs) are enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[5] There are two main isoforms, MAO-A and MAO-B. In the brain, MAO-B is primarily involved in the metabolism of dopamine.[5] In neurodegenerative conditions like Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency in dopamine. The activity of MAO-B is often elevated in the brains of PD patients, which further depletes dopamine levels and contributes to oxidative stress through the production of reactive oxygen species (ROS) during the dopamine degradation process.[4][5]

Therapeutic Strategy: By inhibiting MAO-B, substituted inden-1-amines can prevent the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and alleviating the motor symptoms of Parkinson's disease.[1] This mechanism is considered an effective strategy for managing PD.[5] Furthermore, the reduction in oxidative stress may offer neuroprotective benefits.[1] Rasagiline, a well-known anti-Parkinson's drug, is an N-propargyl-1-aminoindan, highlighting the therapeutic success of this chemical scaffold.[1][4]

Signaling Pathway: Dopamine Degradation by MAO-B

Caption: Dopamine degradation pathway and the inhibitory action of substituted inden-1-amines on MAO-B.

Quantitative Data: MAO-B Inhibitory Activity

The potency of substituted inden-1-amines as MAO-B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the in vitro activity of selected 2,3-dihydro-1H-inden-1-amine derivatives against human MAO-B (hMAO-B).

| Compound ID | Substitution Pattern | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) vs hMAO-A | Reference |

| L4 | N-(4-fluorobenzyl) | 0.11 | >909 | [5] |

| L8 | N-(4-chlorobenzyl) | 0.18 | >555 | [5] |

| L16 | N-(3-fluorobenzyl) | 0.27 | >370 | [5] |

| L17 | N-(3-chlorobenzyl) | 0.48 | >208 | [5] |

| D14 | N-(3-(benzyloxy)propyl) | N/A (Similar to Rasagiline) | Improved vs Rasagiline | [4] |

| Rasagiline | N-propargyl | ~0.006 - 0.01 | >1000 | [4] |

| Selegiline | N-propargyl-N-methyl | ~0.01 - 0.05 | >100 | [5] |

Note: Lower IC₅₀ values indicate higher inhibitory potency. SI is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Experimental Protocols

General Synthesis of N-Substituted 2,3-dihydro-1H-inden-1-amines

A common method for synthesizing these compounds involves the reductive amination of 1-indanone.

Materials:

-

1-indanone

-

Substituted primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloroethane (DCE) or Methanol (MeOH) as solvent

-

Acetic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1-indanone (1.0 eq) in the chosen solvent (e.g., DCE), add the substituted primary amine (1.1 eq) and a catalytic amount of acetic acid.

-

Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

-

Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield the desired N-substituted 2,3-dihydro-1H-inden-1-amine.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro MAO-B Inhibition Assay

This protocol outlines a common fluorometric method to determine the IC₅₀ values of test compounds against human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

Test compounds (substituted inden-1-amines) dissolved in DMSO

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (fluorescent product)

-

Sodium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Multi-well microplate (96-well, black)

-

Microplate reader with fluorescence detection (Excitation: ~310 nm, Emission: ~400 nm)

Procedure:

-

Enzyme Preparation: Prepare a working solution of hMAO-B in sodium phosphate buffer.

-

Compound Dilution: Prepare serial dilutions of the test compounds in the buffer.

-

Pre-incubation: In a 96-well plate, add the hMAO-B solution to wells containing either the buffer (for control), a known inhibitor (for positive control), or the diluted test compounds. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the substrate, kynuramine, to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH). This step also converts the product, 4-hydroxyquinoline, to its fluorescent form.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel substituted inden-1-amines as potential therapeutic agents.

Caption: A generalized workflow for the discovery of substituted inden-1-amine based MAO-B inhibitors.

Conclusion

Substituted inden-1-amines represent a highly valuable chemical scaffold for the development of potent and selective MAO-B inhibitors. Their proven efficacy, exemplified by drugs like Rasagiline, underscores their therapeutic potential, primarily in the treatment of Parkinson's disease. The core activities revolve around modulating dopamine levels and potentially offering neuroprotection by reducing oxidative stress. Future research may continue to explore structure-activity relationships to enhance potency and selectivity, as well as investigate other potential biological activities of this versatile class of compounds. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals engaged in the discovery and development of novel therapeutics based on the inden-1-amine framework.

References

- 1. Buy N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride | 1506-18-9 [smolecule.com]

- 2. Buy (1S,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride [smolecule.com]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2,3-dihydro-1H-inden-1-amine: Synthesis, Properties, and Historical Context

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the direct biological activities and specific signaling pathways of 5-Chloro-2,3-dihydro-1H-inden-1-amine is limited. This compound is predominantly documented as a key chemical intermediate in the synthesis of other commercially significant molecules. This guide provides a comprehensive overview of its known synthesis, properties, and historical context based on available scientific and patent literature.

Introduction and Historical Context

The history of 5-Chloro-2,3-dihydro-1H-inden-1-amine is not one of a standalone therapeutic agent but rather of a crucial building block in the development of agrochemicals. Its emergence is intrinsically linked to the synthesis of the oxadiazine insecticide, indoxacarb. While the parent compound, 1-aminoindane, and its derivatives have been explored for various pharmacological activities, including neuroprotective and catecholamine-modulating actions, the 5-chloro substituted analog has primarily been of interest for its utility in multi-step synthetic processes.[1]

The development and optimization of synthetic routes to its precursor, 5-chloro-1-indanone, have been a focus of several patents, indicating the industrial importance of this molecular scaffold.[2] These patents highlight efforts to achieve efficient, high-yield, and environmentally benign production methods for the indanone, which is then converted to the target amine. The primary documented application of 5-Chloro-2,3-dihydro-1H-inden-1-amine is as a key intermediate for the insecticide indoxacarb.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of 5-Chloro-2,3-dihydro-1H-inden-1-amine are summarized in the table below. These values are primarily computationally derived from databases such as PubChem and provide a useful overview for handling and further research.[5][6]

| Property | Value |

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.63 g/mol |

| Appearance | Expected to be a solid at room temperature |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 167.050177 Da |

| Topological Polar Surface Area | 26 Ų |

| CAS Number | 67120-39-2 |

Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine

The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine is typically achieved in a two-step process starting from 3-chlorobenzaldehyde. The first step involves the synthesis of the key intermediate, 5-chloro-1-indanone, which is subsequently converted to the desired amine via reductive amination.

Synthesis of 5-Chloro-1-indanone

Several methods for the synthesis of 5-chloro-1-indanone have been reported, primarily in the patent literature. A common approach involves the reaction of 3-chlorobenzaldehyde with propionic acid to form 3-chlorophenylpropionic acid, followed by an intramolecular Friedel-Crafts acylation to yield the indanone.[2]

Experimental Protocol: Synthesis of 5-Chloro-1-indanone [2]

-

Step 1: Preparation of 3-chlorophenylpropionic acid: In a three-necked flask, formic acid (40g) and diethylamine (29g) are added to a mixture of 3-chlorobenzaldehyde (10g, 0.071mol) and malonic acid (8.0g, 0.077mol). The mixture is stirred until dissolved and then heated to 150°C under reflux. Upon reaction completion (monitored by TLC), the mixture is poured into 400mL of ice water and stirred. Concentrated hydrochloric acid is used to adjust the pH to 3-4, and the resulting precipitate is filtered to obtain the target product. Recrystallization from ethyl acetate can be performed for purification.

-

Step 2: Preparation of 5-chloro-1-indanone: In a flask, 3-chlorophenylpropionic acid (9g, 0.049mol) is dissolved in 40mL of dichloromethane. Malonyl chloride (5.8mL, 0.059mol) is added, and after stirring for 10 minutes, zinc chloride (9.7g) is slowly added. The reaction proceeds for approximately 2 hours (monitored by TLC). The reaction solution is then poured into 400mL of ice water. The organic layer is washed with 1M hydrochloric acid and dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield the product.

Quantitative Data for 5-Chloro-1-indanone Synthesis [2]

| Step | Product | Yield | Melting Point (°C) |

| 1 | 3-chlorophenylpropionic acid | 79.6% | 71.5-75.2 |

| 2 | 5-chloro-1-indanone | 79.5% | 93.4-97.2 |

Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine via Reductive Amination

The conversion of 5-chloro-1-indanone to 5-Chloro-2,3-dihydro-1H-inden-1-amine is achieved through reductive amination. This process involves the formation of an imine intermediate from the ketone and an ammonia source, followed by reduction to the amine.

General Experimental Protocol: Reductive Amination

-

Imine Formation: 5-chloro-1-indanone is dissolved in a suitable solvent, such as methanol. An ammonia source, typically ammonium acetate or a solution of ammonia in methanol, is added in excess. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is cooled, and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. The reaction is stirred until the imine is fully reduced to the amine, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up and Isolation: The reaction is quenched, and the solvent is removed. The residue is taken up in water and a water-immiscible organic solvent. The pH is adjusted to be basic to ensure the amine is in its free base form. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried and concentrated to yield the crude product.

-

Purification: The crude amine can be purified by column chromatography or distillation. Alternatively, it can be converted to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.

Synthetic Workflow Diagram

References

- 1. 5-Chloro-1-indanone | 42348-86-7 [chemicalbook.com]

- 2. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 3. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C9H10ClN | CID 28373923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 945950-78-7 Cas No. | (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine | Apollo [store.apolloscientific.co.uk]

Enantiomeric Forms of 5-Chloro-2,3-dihydro-1H-inden-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enantiomeric forms of 5-Chloro-2,3-dihydro-1H-inden-1-amine, a chiral molecule with potential applications in pharmaceutical research and development. This document details the synthesis of the racemic mixture, the chiral resolution process to isolate the individual (R) and (S) enantiomers, and discusses the anticipated stereoselective biological activity based on structurally related compounds.

Introduction

Chirality is a fundamental aspect of drug design and action, with enantiomers of a therapeutic agent often exhibiting significantly different pharmacological and toxicological profiles. The aminoindan scaffold is a privileged structure in medicinal chemistry, with notable examples such as rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The biological activity of rasagiline resides almost exclusively in its (R)-enantiomer, highlighting the critical importance of stereochemistry in this class of compounds. This guide focuses on the 5-chloro substituted analogue of 1-aminoindan, providing detailed methodologies for its preparation and enantiomeric separation, which are crucial steps for the investigation of its potential as a therapeutic agent.

Synthesis of Racemic 5-Chloro-2,3-dihydro-1H-inden-1-amine

The synthesis of racemic 5-Chloro-2,3-dihydro-1H-inden-1-amine is typically achieved through a two-step process starting from 3-chlorophenylpropionic acid. The first step involves an intramolecular Friedel-Crafts acylation to form the key intermediate, 5-chloro-2,3-dihydro-1H-inden-1-one. This ketone is then converted to the corresponding primary amine via reductive amination.

Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one

The cyclization of a substituted phenylpropionic acid is a common method for the synthesis of indanones.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a solution of 3-chlorophenylpropionic acid in a suitable inert solvent such as dichloromethane, add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride in situ.

-

Cyclization: Cool the reaction mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-chloro-2,3-dihydro-1H-inden-1-one.

Reductive Amination of 5-Chloro-2,3-dihydro-1H-inden-1-one

The conversion of the ketone to the primary amine can be accomplished via several reductive amination methods. The Leuckart reaction, which utilizes ammonium formate as both the ammonia source and the reducing agent, is a common approach.

Experimental Protocol: Leuckart Reaction

-

Reaction Mixture: In a round-bottom flask, combine 5-chloro-2,3-dihydro-1H-inden-1-one with an excess of ammonium formate.

-

Heating: Heat the mixture to a temperature of 160-180 °C for several hours. The progress of the reaction can be monitored by TLC.

-

Hydrolysis: After cooling, add a strong base such as sodium hydroxide solution to the reaction mixture to hydrolyze the intermediate formamide and liberate the free amine.

-

Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic 5-Chloro-2,3-dihydro-1H-inden-1-amine. Further purification can be achieved by vacuum distillation or by converting the amine to its hydrochloride salt, followed by recrystallization.

Chiral Resolution of Racemic 5-Chloro-2,3-dihydro-1H-inden-1-amine

The separation of the racemic amine into its individual enantiomers is most commonly achieved by diastereomeric salt formation using a chiral resolving agent. Tartaric acid is a widely used and effective resolving agent for chiral amines. The following protocol is adapted from the resolution of the parent compound, 1-aminoindan.[1]

Experimental Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: Dissolve the racemic 5-Chloro-2,3-dihydro-1H-inden-1-amine in a suitable solvent, such as methanol. In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid, for example, L-(-)-tartaric acid, in the same solvent.

-

Crystallization: Heat both solutions to approximately 50-60 °C and then combine them with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry. The enantiomeric excess (e.e.) of the crystallized diastereomer should be determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Liberation of the Enantiopure Amine: Suspend the diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide) to deprotonate the amine and dissolve the tartaric acid.

-

Extraction and Isolation: Extract the liberated free amine with an organic solvent. Dry the organic extract over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched 5-Chloro-2,3-dihydro-1H-inden-1-amine.

-

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization is now enriched in the other diastereomeric salt. This can be treated in a similar manner to isolate the other enantiomer. For higher purity, the mother liquor can be concentrated and the process repeated, or a different chiral acid (e.g., D-(+)-tartaric acid) can be used.

Data Presentation

Table 1: Physicochemical Properties of 5-Chloro-2,3-dihydro-1H-inden-1-amine and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Chloro-2,3-dihydro-1H-inden-1-one | C₉H₇ClO | 166.60 | White to off-white solid |

| (±)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C₉H₁₀ClN | 167.64 | - |

| (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C₉H₁₀ClN | 167.64 | - |

| (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C₉H₁₀ClN | 167.64 | - |

Note: Specific physical properties such as melting point and specific rotation for the individual enantiomers are not widely reported in the literature and should be determined experimentally upon successful resolution.

Mandatory Visualizations

Synthetic and Resolution Workflow

References

A Technical Guide to 5-Chloro-2,3-dihydro-1H-inden-1-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-dihydro-1H-inden-1-amine and its enantiomers are synthetic compounds built upon the aminoindan scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Notably, the aminoindan core is a key feature of rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), which is used in the treatment of Parkinson's disease. The introduction of a chlorine atom at the 5-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the known synonyms, synthesis, and potential biological activities of 5-Chloro-2,3-dihydro-1H-inden-1-amine, with a focus on its role as a potential monoamine oxidase inhibitor.

Known Synonyms

The compound 5-Chloro-2,3-dihydro-1H-inden-1-amine is also known by several other names, often specifying its stereochemistry or salt form. These include:

-

5-Chloro-1-aminoindan

-

(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine

-

(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine

-

(1R)-5-chloroindan-1-amine[1]

-

(R)-1-Amino-5-chloroindane[1]

-

(R)-5-chloroindan-1-ylamine hydrochloride

-

(1R)-5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Physicochemical Properties

A summary of key physicochemical properties for the parent compound and its hydrochloride salt is presented in Table 1.

| Property | (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride |

| Molecular Formula | C₉H₁₀ClN | C₉H₁₁Cl₂N |

| Molecular Weight | 167.63 g/mol [1] | 204.09 g/mol |

| Appearance | - | Solid |

| Purity | - | Typically ≥95% |

| CAS Number | 812695-59-3[1] | - |

Experimental Protocols

Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one (Precursor)

The synthesis of the direct precursor, 5-chloro-1-indanone, can be achieved through a Friedel-Crafts acylation reaction. A representative protocol is as follows:

Materials:

-

3-chlorobenzaldehyde

-

Malonic acid

-

Formic acid

-

Diethylamine

-

Dichloromethane

-

Malonyl chloride

-

Zinc chloride

-

Hydrochloric acid

-

Ethyl acetate

Procedure:

-

Preparation of 3-chlorophenylpropionic acid: In a suitable reaction vessel, dissolve 3-chlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a mixture of formic acid and diethylamine. Heat the mixture to reflux (approximately 150 °C) and monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid to a pH of 3-4. Filter the resulting precipitate and recrystallize from ethyl acetate to obtain 3-chlorophenylpropionic acid.[1][2]

-

Friedel-Crafts Acylation: To a flask containing 3-chlorophenylpropionic acid (1.0 eq) in dichloromethane, add malonyl chloride (1.2 eq). Stir the mixture for 10 minutes, then slowly add zinc chloride (catalyst). Allow the reaction to proceed for approximately 2 hours, monitoring for completion by TLC. Upon completion, pour the reaction mixture into ice water. Separate the organic layer and wash with 1 M hydrochloric acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 5-chloro-1-indanone. The crude product can be further purified by recrystallization.[1][2]

Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine

Materials:

-

5-Chloro-1-indanone

-

Ammonia (e.g., as ammonium acetate)

-

Methanol

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4][5]

-

Acetic acid (optional, as a catalyst)[3]

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Imine Formation: Dissolve 5-chloro-1-indanone (1.0 eq) and a source of ammonia, such as ammonium acetate (10 eq), in methanol. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature. The formation of the imine can be monitored by TLC or by observing the disappearance of the ketone starting material.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reducing agent, such as sodium triacetoxyborohydride (2.0 eq), portion-wise. Allow the reaction to warm to room temperature and stir until the imine is consumed (as monitored by TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 5-Chloro-2,3-dihydro-1H-inden-1-amine. The crude product can be purified by column chromatography on silica gel or by crystallization.

Chiral Separation

The separation of the enantiomers of 5-Chloro-2,3-dihydro-1H-inden-1-amine can be challenging. One study noted that the enantiomeric separation of the trifluoroacetyl derivative of 5'-chloro-1-aminoindane was not achieved under the specific gas chromatography conditions tested, while other substituted 1-aminoindanes were successfully resolved.[6] For chiral separations, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique.[7][8] The development of a successful separation method would likely involve screening various chiral columns (e.g., polysaccharide-based CSPs) and mobile phase compositions.[8]

Biological Activity and Signaling Pathways

Derivatives of the aminoindan scaffold are well-known inhibitors of monoamine oxidases (MAO). MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, norepinephrine, and serotonin.[2][9] Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease, as it increases the levels of dopamine in the brain.[6]

While direct quantitative data for the MAO inhibitory activity of 5-Chloro-2,3-dihydro-1H-inden-1-amine is not available in the searched literature, structure-activity relationship (SAR) studies of related compounds suggest that it is a promising candidate for MAO inhibition. For instance, the presence of a halogen, such as chlorine, on the phenyl ring of MAO inhibitors can influence their potency and selectivity.[6]

The proposed mechanism of action for an aminoindan-based MAO-B inhibitor is the blockage of the enzymatic degradation of dopamine in the synaptic cleft. This leads to an increased concentration and prolonged availability of dopamine to bind to its receptors on the postsynaptic neuron, thereby alleviating the motor symptoms associated with Parkinson's disease.

Caption: Proposed signaling pathway of MAO-B inhibition.

Experimental and Synthetic Workflows

5-Chloro-2,3-dihydro-1H-inden-1-amine can serve as a valuable building block in the synthesis of more complex molecules for drug discovery. For example, it can be used as a scaffold to introduce various substituents at the amino group to explore structure-activity relationships for MAO inhibition or other biological targets.

Caption: General workflow for synthesis and evaluation.

Conclusion

5-Chloro-2,3-dihydro-1H-inden-1-amine is a valuable chemical entity with strong potential for use in the development of novel therapeutics, particularly in the area of neurodegenerative diseases. Its synthesis from readily available starting materials via its ketone precursor is straightforward. While further research is needed to fully characterize its biological activity profile, the existing knowledge on related aminoindan derivatives strongly suggests that it warrants investigation as a monoamine oxidase inhibitor. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds.

References

- 1. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders | Semantic Scholar [semanticscholar.org]

- 3. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Medicinal Chemistry of 5-Chloro-2,3-dihydro-1H-inden-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the medicinal chemistry of 5-Chloro-2,3-dihydro-1H-inden-1-amine, a halogenated derivative of the privileged 1-aminoindan scaffold. While direct pharmacological data for this specific compound is limited in publicly available literature, this document extrapolates its potential roles based on the well-established activities of structurally related aminoindanes. This guide covers the synthesis of its precursor, 5-chloro-1-indanone, and its subsequent conversion to the target amine. It further details experimental protocols for key biological assays relevant to its potential mechanisms of action, including monoamine oxidase (MAO) inhibition, dopamine D2 receptor binding, and serotonin transporter (SERT) activity. By presenting comparative quantitative data from closely related analogs, this paper aims to provide a foundational resource for researchers interested in the exploration of 5-Chloro-2,3-dihydro-1H-inden-1-amine and its derivatives in the context of neurodegenerative and psychiatric disorders.

Introduction: The 1-Aminoindan Scaffold in Medicinal Chemistry

The 1-aminoindan framework is a key structural motif in medicinal chemistry, most notably as the core of the anti-Parkinson's drug rasagiline.[1] Aminoindane derivatives have demonstrated a wide range of biological activities, primarily targeting the central nervous system.[2] Their rigid structure, which incorporates a phenethylamine pharmacophore, allows for specific interactions with various receptors and enzymes. Key therapeutic areas for aminoindane derivatives include neurodegenerative diseases like Parkinson's and Alzheimer's, as well as psychiatric conditions such as depression.[1][2]

The introduction of a halogen atom, such as chlorine, onto the aromatic ring of the aminoindan scaffold can significantly modulate its physicochemical properties and biological activity. Halogenation can influence lipophilicity, metabolic stability, and binding affinity to target proteins. This guide focuses on the 5-chloro substituted derivative, exploring its synthetic accessibility and predicted pharmacological profile based on the established structure-activity relationships (SAR) of related compounds.

Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine

The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine is typically achieved through a two-step process involving the preparation of the key intermediate, 5-chloro-1-indanone, followed by its reductive amination.

Synthesis of 5-chloro-1-indanone

Several methods for the synthesis of 5-chloro-1-indanone have been reported, with a common approach being the Friedel-Crafts acylation of a substituted benzene derivative. One documented method involves the reaction of 3-chlorobenzaldehyde with propionic acid to form 3-chlorophenylpropionic acid, which is then cyclized.[3][4]

Reductive Amination to 5-Chloro-2,3-dihydro-1H-inden-1-amine

The conversion of 5-chloro-1-indanone to the corresponding primary amine is achieved through reductive amination. This reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ.

Potential Pharmacological Roles and Supporting Data from Analogs

Based on the pharmacology of structurally similar aminoindanes, 5-Chloro-2,3-dihydro-1H-inden-1-amine is predicted to interact with key targets in the central nervous system. The following sections discuss these potential roles, supported by quantitative data from related compounds.

Monoamine Oxidase (MAO) Inhibition

Aminoindane derivatives are well-known inhibitors of monoamine oxidases, particularly MAO-B, which is a key enzyme in the degradation of dopamine.[1] Inhibition of MAO-B increases dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease. The propargylamine moiety present in rasagiline is crucial for its irreversible MAO-B inhibition. While 5-Chloro-2,3-dihydro-1H-inden-1-amine lacks this group, the aminoindan scaffold itself can confer inhibitory activity. The chloro-substituent may influence the potency and selectivity of MAO inhibition.

Table 1: MAO Inhibitory Activity of Selected Aminoindane Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Rasagiline | MAO-B | ~0.005 | [1] |

| (S)-Aminoindan | MAO-B | Weak Inhibitor | [1] |

| 5-Chloro-1-aminoindan Analogs | MAO-A/B | Data Not Available |

Dopamine D2 Receptor Interaction

Some aminoindane derivatives have been shown to interact with dopamine receptors. Their activity can range from agonism to antagonism depending on the substitution pattern. The rigid conformation of the aminoindan scaffold can provide the necessary geometry for binding to the D2 receptor.

Table 2: Dopamine D2 Receptor Binding Affinities of Representative Ligands

| Compound | Receptor | Ki (nM) | Reference |

| Spiperone ([3H]-radioligand) | D2 | 0.1-0.5 | [5] |

| Haloperidol | D2 | 1-5 | [6] |

| 5-Chloro-1-aminoindan Analogs | D2 | Data Not Available |

Note: Data for well-characterized D2 receptor ligands are provided for comparison due to the lack of specific binding data for 5-Chloro-2,3-dihydro-1H-inden-1-amine.

Serotonin Transporter (SERT) Inhibition

Derivatives of aminoindane have also been investigated as inhibitors of the serotonin transporter (SERT). Inhibition of serotonin reuptake is a primary mechanism of action for many antidepressant medications. The phenethylamine-like structure within the aminoindan core suggests potential for interaction with monoamine transporters.

Table 3: Serotonin Transporter Binding Affinities of Known Inhibitors

| Compound | Transporter | Ki (nM) | Reference |

| (S)-Citalopram | SERT | 1.8 | [7] |

| Paroxetine | SERT | 0.1 | [7] |

| 5-Chloro-1-aminoindan Analogs | SERT | Data Not Available |

Note: Binding affinities for established SERT inhibitors are listed to provide a benchmark for potential activity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine and for the in vitro assays to evaluate its potential biological activities.

Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine

Step 1: Synthesis of 5-chloro-1-indanone [4]

-

Materials: 3-chlorobenzaldehyde, propionic acid, formic acid, diethylamine, methylene chloride, malonyl chloride, zinc chloride, 1M hydrochloric acid, anhydrous sodium sulfate.

-

Procedure:

-

In a suitable flask, combine 3-chlorobenzaldehyde and propionic acid in a mixture of formic acid and diethylamine.

-

Heat the reaction mixture to facilitate the formation of 3-chlorophenylpropionic acid.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction and extract the product.

-

To a solution of 3-chlorophenylpropionic acid in methylene chloride, add malonyl chloride.

-

Slowly add zinc chloride to catalyze the intramolecular Friedel-Crafts acylation.

-